Ethyl 2-(1H-indol-7-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is a compound that belongs to the family of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring, which is a common structural motif in many biologically active molecules, including pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1H-indol-7-yl)-2-oxoacetate typically involves the reaction of indole derivatives with ethyl oxalyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1H-indol-7-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Products can include indole-2-carboxylic acids or other oxidized derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 2-(1H-indol-7-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1H-indol-7-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness
Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is unique due to its specific ester and carbonyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Ethyl 2-(1H-indol-7-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with related indole derivatives.
Chemical Structure and Properties
This compound contains an indole moiety, which is known for its diverse biological activities. The presence of the ester and carbonyl functional groups enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through various methods, often involving the acylation of indole derivatives.
The mechanism of action of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, making it a candidate for anticancer research. For instance, it has been shown to affect pathways related to angiogenesis and cancer cell growth .
- Receptor Modulation : The indole ring can interact with various receptors, potentially modulating signaling pathways that are crucial for cellular functions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties:
- Cell Proliferation Inhibition : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, derivatives containing indole rings have been tested against various cancer types, showing varying degrees of efficacy .
- Mechanistic Insights : In vitro studies reveal that the compound may induce apoptosis in cancer cells, as evidenced by increased markers such as PARP and CASP3 cleavage .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Indole derivatives are known to possess antibacterial and antifungal activities, which may extend to this compound:
- In Vitro Testing : Various studies have reported the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Indole-3-acetic acid | Plant hormone; similar indole structure | Growth regulator in plants |
Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |
Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate | Nitro group enhances reactivity | Significant antimicrobial activity |
Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate | Chlorine substituents modify activity | Potential anticancer agent |
Uniqueness of this compound
The specific ester and carbonyl functional groups in this compound confer distinct chemical reactivity compared to other indole derivatives. This uniqueness may lead to different interaction profiles with biological targets, enhancing its potential therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of indole derivatives:
- Antiproliferative Activity : Research involving a series of indole-based compounds showed that subtle changes in structure could significantly impact their ability to inhibit cancer cell growth .
- Gene Expression Modulation : Investigations into gene expression profiles following treatment with indole derivatives revealed that certain compounds could downregulate genes associated with tumor progression while upregulating pro-apoptotic genes .
Properties
IUPAC Name |
ethyl 2-(1H-indol-7-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-5-3-4-8-6-7-13-10(8)9/h3-7,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMIZNUDCCTRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC2=C1NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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